8-Hydroxy Entecavir 8-Hydroxy Entecavir
Brand Name: Vulcanchem
CAS No.: 2204369-23-1
VCID: VC14458032
InChI: InChI=1S/C12H15N5O4/c1-4-5(3-18)7(19)2-6(4)17-9-8(14-12(17)21)10(20)16-11(13)15-9/h5-7,18-19H,1-3H2,(H,14,21)(H3,13,15,16,20)/t5-,6-,7-/m0/s1
SMILES:
Molecular Formula: C12H15N5O4
Molecular Weight: 293.28 g/mol

8-Hydroxy Entecavir

CAS No.: 2204369-23-1

Cat. No.: VC14458032

Molecular Formula: C12H15N5O4

Molecular Weight: 293.28 g/mol

* For research use only. Not for human or veterinary use.

8-Hydroxy Entecavir - 2204369-23-1

Specification

CAS No. 2204369-23-1
Molecular Formula C12H15N5O4
Molecular Weight 293.28 g/mol
IUPAC Name 2-amino-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1,7-dihydropurine-6,8-dione
Standard InChI InChI=1S/C12H15N5O4/c1-4-5(3-18)7(19)2-6(4)17-9-8(14-12(17)21)10(20)16-11(13)15-9/h5-7,18-19H,1-3H2,(H,14,21)(H3,13,15,16,20)/t5-,6-,7-/m0/s1
Standard InChI Key LSIYUWXAEQDWBD-ACZMJKKPSA-N
Isomeric SMILES C=C1[C@H](C[C@@H]([C@H]1CO)O)N2C3=C(C(=O)NC(=N3)N)NC2=O
Canonical SMILES C=C1C(CC(C1CO)O)N2C3=C(C(=O)NC(=N3)N)NC2=O

Introduction

Chemical Identity and Structural Characteristics

8-Hydroxy Entecavir (CAS: 2204369-23-1 ; alternative CAS: 1795791-10-4 ) is a guanine derivative characterized by a methylenecyclopentyl group substituted with hydroxyl and hydroxymethyl functionalities. Its IUPAC name, 2-amino-8-hydroxy-9-((1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl)-1H-purin-6(9H)-one, reflects its structural relationship to Entecavir, differing by an additional hydroxyl group at the 8-position of the purine ring .

Molecular Formula and Physicochemical Properties

Discrepancies exist in reported molecular formulas:

  • C₁₂H₁₅N₅O₄ (Molecular weight: 293.28 g/mol)

  • C₁₂H₁₅N₅O₃ (Molecular weight: 277.28 g/mol)

This variance may stem from hydration states or isomeric forms. Predicted physicochemical properties include a density of 1.95 g/cm³ and a pKa of 8.24, indicating moderate solubility in aqueous solutions at physiological pH . The compound’s stereochemistry, particularly the (1S,3R,4S) configuration of the cyclopentyl moiety, mirrors Entecavir’s structure, critical for its biological interactions .

Synthesis and Formation Pathways

The synthesis of 8-Hydroxy Entecavir is inferred from Entecavir’s manufacturing process. Entecavir’s total synthesis begins with 4-trimethylsilyl-3-butyn-2-one and acrolein, employing a boron-aldol reaction to construct the methylenecyclopentane core . Oxidation or hydroxylation during late-stage synthesis or storage likely introduces the 8-hydroxy group, forming the impurity.

Key Synthetic Considerations:

  • Stereoselective Aldol Reactions: Ensures correct configuration of the cyclopentyl ring .

  • Oxidation Sensitivity: The purine ring’s 8-position is prone to oxidation, necessitating controlled reaction conditions to minimize impurity formation .

  • Chromatographic Purification: High-performance liquid chromatography (HPLC) is used to isolate 8-Hydroxy Entecavir from reaction mixtures, given its structural similarity to Entecavir .

Analytical Methods for Detection and Quantification

Pharmaceutical guidelines mandate strict limits (typically ≤0.15%) for 8-Hydroxy Entecavir in Entecavir formulations . Analytical strategies include:

High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase

  • Mobile Phase: Gradient of acetonitrile and ammonium acetate buffer (pH 5.0)

  • Detection: UV at 254 nm

  • Retention Time: ~12.5 minutes (distinct from Entecavir’s ~10.2 minutes)

Mass Spectrometry (LC-MS/MS)

  • Ionization Mode: Electrospray ionization (ESI+)

  • Major Fragments: m/z 294.2 [M+H]⁺, 276.2 (loss of H₂O)

Regulatory and Pharmacopeial Status

8-Hydroxy Entecavir is classified as:

  • USP Impurity: Designated in the United States Pharmacopeia .

  • EP Impurity C: Recognized in the European Pharmacopoeia .

Acceptable limits align with ICH Q3A/B guidelines, which cap unidentified impurities at 0.10% and identified toxic impurities at 0.15% . Regulatory submissions require validated analytical methods and toxicological data, though 8-Hydroxy Entecavir’s specific toxicity profile remains understudied.

Stability and Degradation Studies

8-Hydroxy Entecavir’s stability is influenced by:

  • pH: Degrades rapidly under alkaline conditions (pH >8).

  • Temperature: Stable at 25°C for 24 months when stored desiccated .

  • Light: Photosensitive; requires amber glass packaging .

Forced degradation studies of Entecavir under oxidative conditions (H₂O₂, 3%) yield 8-Hydroxy Entecavir as a major degradation product, underscoring the need for protective packaging .

Comparative Analysis with Entecavir

PropertyEntecavir8-Hydroxy Entecavir
Molecular FormulaC₁₂H₁₅N₅O₃ C₁₂H₁₅N₅O₄
Molecular Weight277.28 g/mol 293.28 g/mol
Biological ActivityHBV RT Inhibition No known activity
Regulatory StatusAPI; WHO Essential Controlled Impurity

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator